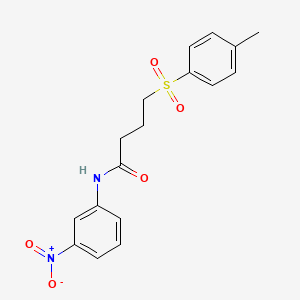

N-(3-硝基苯基)-4-甲苯磺酰丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of nitrobenzoyl derivatives with various amines or amides. For instance, the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was achieved by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine . This suggests that similar synthetic strategies could be employed for "N-(3-nitrophenyl)-4-tosylbutanamide", potentially involving the reaction of a suitable nitrophenyl precursor with an amine or amide containing a tosyl group.

Molecular Structure Analysis

The molecular structure of compounds with nitrophenyl groups has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide showed that the dihedral angle between the aromatic rings is significant, indicating that the rings are not coplanar . This information can be useful in predicting the molecular geometry of "N-(3-nitrophenyl)-4-tosylbutanamide", which may also exhibit non-coplanarity due to the presence of bulky substituents such as the tosyl group.

Chemical Reactions Analysis

The reactivity of nitrophenyl-containing compounds can be influenced by the presence of electron-withdrawing nitro groups. For example, the nitrosation of drugs containing amine groups has been studied, with some drugs yielding N-nitroso derivatives . Although "N-(3-nitrophenyl)-4-tosylbutanamide" was not specifically mentioned, it is reasonable to infer that the nitro group could affect its reactivity in similar nitrosation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds are often characterized by spectroscopic methods. The compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was analyzed using FTIR, NMR, and X-ray diffraction, and its electronic properties were studied using various computational methods . These studies provide a foundation for understanding the properties of "N-(3-nitrophenyl)-4-tosylbutanamide", which may exhibit similar spectroscopic features and electronic behavior due to the presence of the nitrophenyl moiety.

科学研究应用

环境和分析化学

- 硝基苯酚,包括与 N-(3-硝基苯基)-4-甲苯磺酰丁酰胺相关的化合物,是重要的大气污染物,源自燃烧过程、农药水解和二次大气反应。它们在环境基质中的分析采用高效液相色谱 (HPLC) 和气相色谱-质谱 (GC-MS) 等技术 (Harrison et al., 2005)。

废水处理的先进氧化工艺

- 基于空化的先进氧化工艺 (AOP) 在降解废水中的有机污染物,包括硝基苯酚化合物方面显示出前景。这些技术将流体动力学或声空化与芬顿反应等工艺相结合,为处理难以降解的污染物提供了有效的方法 (Gągol et al., 2018)。

光催化和环境污染管理

- 基于石墨碳氮化物 (g-C3N4) 的光催化剂,通过各种策略(包括元素掺杂)进行改性,已被探索用于降解环境污染物。这些光催化剂为管理有机污染物(包括硝基苯酚衍生物)提供了一种可行的途径,利用太阳能进行环境修复 (Liu et al., 2020)。

亚硝胺的形成和水处理技术

- 关于亚硝胺及其在水处理技术中的形成机理的综述强调了了解亚硝胺生成(包括 N-(3-硝基苯基)-4-甲苯磺酰丁酰胺等化合物)以减轻它们在饮用水和废水中的存在的重要性。重点强调了去除策略和对其形成途径进一步研究的必要性 (Nawrocki & Andrzejewski, 2011)。

农业中的氮管理

- 减少农业环境中硝酸盐淋失的策略,例如优化施氮和采用覆盖作物,至关重要。这些做法旨在最大程度地减少对环境的影响,同时保持土壤健康,这可能间接关系到管理农业径流中的硝基苯酚化合物 (Dinnes et al., 2002)。

作用机制

Target of Action

For instance, compounds containing a nitrophenyl group have been reported to inhibit kynurenine 3-monooxygenase (KMO)

Mode of Action

The nitrophenyl group may play a crucial role in these interactions .

Biochemical Pathways

For example, inhibitors of KMO, a potential target of N-(3-nitrophenyl)-4-tosylbutanamide, can affect the kynurenine pathway .

Pharmacokinetics

A related compound, 3,4-dimethoxy-n-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide, has been studied for its pharmacokinetics .

安全和危害

未来方向

属性

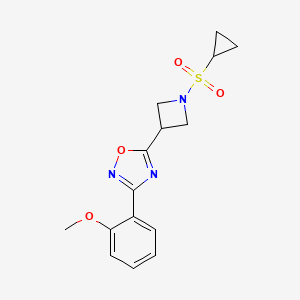

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-13-7-9-16(10-8-13)25(23,24)11-3-6-17(20)18-14-4-2-5-15(12-14)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDHCGSAMQKUQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B3016070.png)

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)

![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)